![molecular formula C16H17N3O3S2 B2972207 N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1090710-03-4](/img/structure/B2972207.png)
N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropylsulfamoyl group, a methylsulfanyl group, and a pyridine-3-carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylsulfamoyl Intermediate: This step involves the reaction of cyclopropylamine with a sulfonyl chloride to form the cyclopropylsulfamoyl intermediate.
Coupling with Phenyl Derivative: The cyclopropylsulfamoyl intermediate is then coupled with a phenyl derivative under suitable conditions to form the desired phenylsulfamoyl compound.
Introduction of the Pyridine-3-Carboxamide Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent production quality.
化学反应分析
Types of Reactions
N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfamoyl group may enhance binding affinity to certain proteins, while the pyridine-3-carboxamide moiety can interact with active sites, leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
Uniqueness
N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to the presence of the cyclopropylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where similar compounds may not be as effective.
属性
IUPAC Name |
N-[3-(cyclopropylsulfamoyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-23-16-14(6-3-9-17-16)15(20)18-12-4-2-5-13(10-12)24(21,22)19-11-7-8-11/h2-6,9-11,19H,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPTYSVHJMBCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
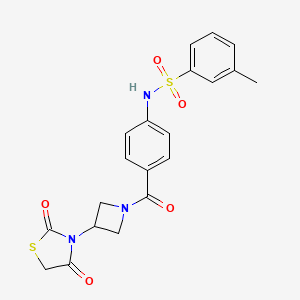
![2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2972126.png)
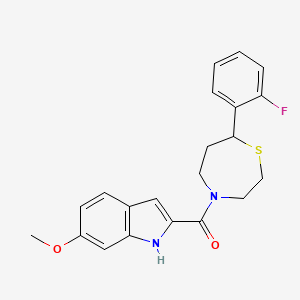
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2972131.png)
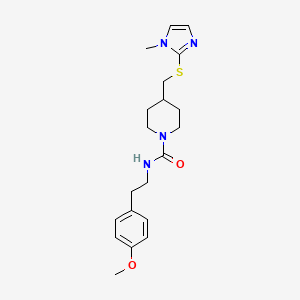

![(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2972135.png)
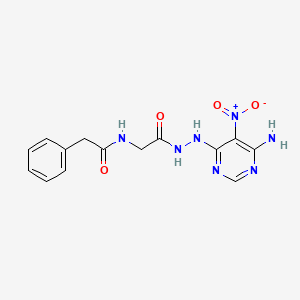
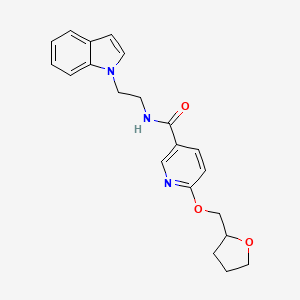
![3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide](/img/structure/B2972139.png)
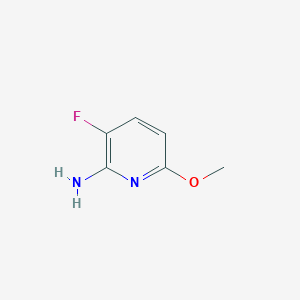
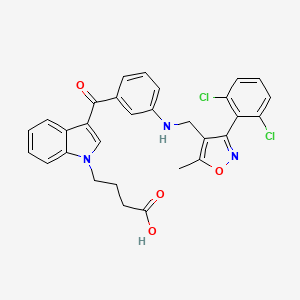
![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2972146.png)

